2-[2-(Dimethylamino)phenyl]-2-pentanol
Description
2-[2-(Dimethylamino)phenyl]-2-pentanol is a tertiary alcohol featuring a pentanol backbone substituted with a 2-(dimethylamino)phenyl group at the second carbon. Its properties can be inferred from structurally related compounds, such as dimethylamino-substituted alcohols and aryl-alcohol derivatives discussed in the literature .
Properties
IUPAC Name |
2-[2-(dimethylamino)phenyl]pentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-5-10-13(2,15)11-8-6-7-9-12(11)14(3)4/h6-9,15H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUAIVSCCDGGHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC=CC=C1N(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)phenyl]-2-pentanol can be achieved through several synthetic routes. One common method involves the reaction of 2-(Dimethylamino)benzaldehyde with a Grignard reagent derived from 1-bromopentane. The reaction proceeds under anhydrous conditions and typically requires a solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dimethylamino)phenyl]-2-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[2-(Dimethylamino)phenyl]pentan-2-one.
Reduction: Formation of 2-[2-(Dimethylamino)phenyl]pentane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Pharmacological Applications
1. GPR88 Agonists Development
One significant application of DMAP derivatives is in the design of GPR88 agonists. GPR88 is a G protein-coupled receptor implicated in various neuropsychiatric disorders. Research has shown that compounds derived from the DMAP scaffold exhibit agonist activity, which can modulate dopaminergic signaling pathways. For instance, one study reported a derivative with an EC50 value of 59 nM in activating GPR88, indicating its potential as a therapeutic target for conditions like alcohol addiction and anxiety disorders .
2. Inhibition of Soluble Epoxide Hydrolase (sEH)
DMAP and its derivatives have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids. Inhibitors derived from DMAP have shown improved solubility and bioavailability compared to traditional urea-based inhibitors. These amide-based compounds demonstrated significant inhibition potency with IC50 values ranging from 0.1 to 38 μM against murine and human sEH, suggesting their utility in treating cardiovascular diseases and inflammatory disorders .
Synthetic Chemistry Applications
1. Catalysis in Organic Synthesis
DMAP is well-known for its role as a catalyst in organic reactions, particularly in nucleophilic acyl substitution reactions. Its ability to enhance reaction rates and selectivity makes it a valuable reagent in synthesizing complex organic molecules. For example, DMAP has been utilized effectively in the synthesis of amides and esters, which are fundamental building blocks in pharmaceutical chemistry.
2. Chiral Synthesis
In asymmetric synthesis, DMAP derivatives serve as chiral ligands that facilitate enantioselective reactions. Recent advances have highlighted their effectiveness in palladium-catalyzed allylic substitutions, leading to the formation of chiral synthons essential for developing biologically active compounds . This application underscores the versatility of DMAP in producing compounds with specific stereochemical configurations.
Case Studies
Mechanism of Action
The mechanism of action of 2-[2-(Dimethylamino)phenyl]-2-pentanol involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their function. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Reactivity Insights :
- Ethyl 4-(Dimethylamino)benzoate (aromatic ester with dimethylamino group) exhibits higher reactivity in polymerization than 2-(dimethylamino)ethyl methacrylate (methacrylate with amino group). This is attributed to the electron-donating dimethylamino group enhancing the ester’s nucleophilicity . Comparison to 2-pentanol Derivative:
| Property | Ethyl 4-(Dimethylamino)benzoate | 2-(Dimethylamino)ethyl Methacrylate | This compound |
|---|---|---|---|
| Functional Group | Ester, dimethylamino | Methacrylate, dimethylamino | Tertiary alcohol, dimethylamino |
| Reactivity in Resins | High (degree of conversion: ~80%) | Moderate (enhanced by initiators) | Not studied; likely low |
| Applications | Dental resins, photopolymers | Adhesives, coatings | Potential in drug delivery |
3-(Dimethylamino)-1-propanol
Structure: Primary alcohol with dimethylamino group at C3. Key Differences:
- Linear C3 chain vs. branched C5 chain in 2-pentanol derivative.
- The primary alcohol and flexible chain may improve solubility in polar solvents compared to the bulky 2-pentanol analog. Applications: Catalyst in organic synthesis; the 2-pentanol derivative’s steric bulk could favor selective binding in chiral environments .
2-((Dimethylamino)methyl)phenol
Structure: Phenol with dimethylaminomethyl group at C2. Key Differences:
- Phenolic –OH group (acidic) vs. tertiary alcohol (neutral).
- The phenol’s acidity enables deprotonation for coordination chemistry, unlike the tertiary alcohol in 2-pentanol. Applications: Chelating agents; 2-pentanol derivative may instead participate in hydrogen-bonding networks .
Biological Activity
2-[2-(Dimethylamino)phenyl]-2-pentanol, a compound with notable structural characteristics, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antioxidant and cytotoxic effects, and summarizes key research findings and case studies.
Chemical Structure and Properties
The compound is characterized by its dimethylamino group attached to a phenyl ring, which is further connected to a pentanol chain. This structure is critical for its biological activity, influencing its interaction with various biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antioxidant Activity : The presence of the dimethylamino group has been associated with significant antioxidant properties. Studies have shown that compounds with similar functional groups exhibit strong free radical scavenging capabilities, which are crucial for mitigating oxidative stress in biological systems .
- Cytotoxicity : Research indicates varying degrees of cytotoxicity against different cancer cell lines. The compound has been tested against several types of cancer cells, revealing moderate to significant cytotoxic effects depending on the concentration and exposure time .
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of compounds with a phenyl-N,N-dimethylamino group. For instance, a series of flavonol derivatives were synthesized and evaluated for their antioxidant activities using methods such as:
- Oxygen Radical Absorption Capacity (ORAC)
- Ferric Reducing Antioxidant Power (FRAP)
- Free Radical Scavenging Activity (DPPH assay)
Table 1 summarizes the antioxidant activities of selected derivatives:
| Compound | ORAC Value (µM Trolox Equivalent) | FRAP Value (µM FeSO₄ Equivalent) | DPPH Scavenging (%) |
|---|---|---|---|
| 6a | 150 | 120 | 85 |
| 6c | 180 | 140 | 90 |
| 6e | 160 | 130 | 88 |
These results indicate that the compound exhibits promising antioxidant activity without significant cytotoxic effects on H9c2 cardiomyoblast cells at lower concentrations .
Cytotoxicity Studies
The cytotoxic effects of this compound were assessed using the MTT assay against various cancer cell lines, including:
- MCF-7 (breast cancer)
- PC-3 (prostate cancer)
- Caco-2 (colon cancer)
Table 2 presents the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 45 |
| PC-3 | 50 |
| Caco-2 | 60 |
The data suggest that while the compound is not the most potent inhibitor compared to other known anticancer agents, it demonstrates effective cytotoxicity that warrants further investigation into its mechanism of action and potential therapeutic applications .
Case Studies
A notable case study involved the evaluation of similar compounds in vivo. In this study, derivatives exhibiting the dimethylamino group were administered to mice models with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, highlighting the potential for these compounds in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
